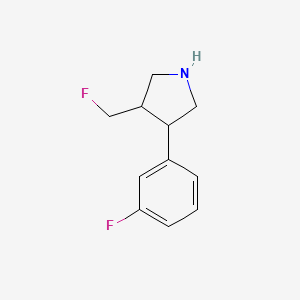

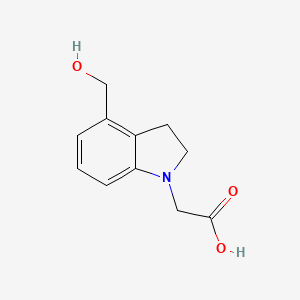

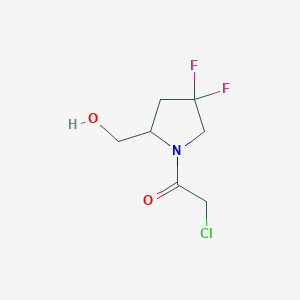

![molecular formula C12H14ClN3 B1478313 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine CAS No. 2097975-99-8](/img/structure/B1478313.png)

4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine, is a topic of ongoing research. For instance, a regioselective synthesis of 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines was carried out in 50–90% yields by the cyclocondensation reaction in acetonitrile of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones .

Molecular Structure Analysis

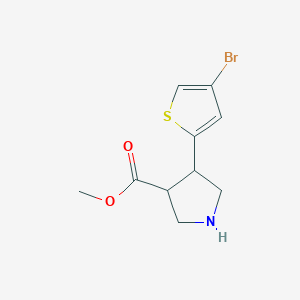

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrazine core with a chlorine atom at the 4-position and a cyclohexyl group at the 2-position.

Chemical Reactions Analysis

Pyrazine derivatives, including this compound, can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 235.71 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.

Applications De Recherche Scientifique

Activité Antimicrobienne

Les dérivés de la pyrrolopyrazine ont montré une activité antimicrobienne significative . Ils ont été efficaces contre une variété de souches bactériennes et fongiques, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens .

Activité Anti-inflammatoire

Ces composés ont également démontré des propriétés anti-inflammatoires . Cela suggère qu'ils pourraient être utilisés dans le traitement des affections caractérisées par une inflammation .

Activité Antivirale

Les dérivés de la pyrrolopyrazine ont présenté des activités antivirales . Cela indique qu'ils pourraient être utilisés dans le développement de médicaments antiviraux .

Activité Antitumorale

Ces composés ont montré un potentiel dans le traitement du cancer en raison de leurs propriétés antitumorales . Ils pourraient être utilisés dans le développement de nouvelles thérapies anticancéreuses .

Activité Inhibitrice des Kinases

Les dérivés de la pyrrolopyrazine ont montré une activité d'inhibition des kinases . Les kinases sont des enzymes qui jouent un rôle crucial dans la régulation des fonctions cellulaires. Inhiber leur activité peut être bénéfique pour traiter des maladies comme le cancer .

Activité Antioxydante

Ces composés ont démontré des propriétés antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres. Cela suggère des applications potentielles dans les compléments alimentaires et la prévention des maladies .

Activité Neuroleptique

Les médicaments avec un squelette de pyrrolopyrazine ont été utilisés en clinique pour leurs propriétés neuroleptiques . Cela suggère des applications potentielles dans le traitement des troubles psychiatriques .

Activité Cardiovasculaire

Les dérivés de la pyrrolopyrazine ont été utilisés pour leurs effets cardiovasculaires . Cela suggère des applications potentielles dans le traitement des maladies cardiaques .

Orientations Futures

The future directions for the research on 4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine could involve further exploration of its potential biological activities, such as its ability to inhibit TRKA . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Mécanisme D'action

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect various cellular processes, including cell cycle progression and apoptosis .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines .

Analyse Biochimique

Biochemical Properties

4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting the progression of the cell cycle. Additionally, this compound has been observed to bind to other proteins involved in cellular signaling pathways, further influencing biochemical reactions within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, this compound exhibits cytotoxic activity, leading to cell death . The mechanism underlying this cytotoxicity involves the disruption of cell signaling pathways and the induction of apoptosis. Furthermore, this compound has been shown to influence gene expression, particularly genes involved in cell cycle regulation and apoptosis. This compound also affects cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and the induction of apoptosis. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity and persistent effects on cellular function. These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits CDK2 activity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These adverse effects highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in specific metabolic pathways within the cell. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of key metabolites, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization within the cell can affect its activity and interactions with biomolecules. Additionally, the accumulation of this compound in specific tissues may contribute to its overall pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound has been observed to localize to the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further modulating its biochemical effects.

Propriétés

IUPAC Name |

4-chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c13-12-11-8-10(9-4-2-1-3-5-9)15-16(11)7-6-14-12/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYIJKKAKMFZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN3C=CN=C(C3=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

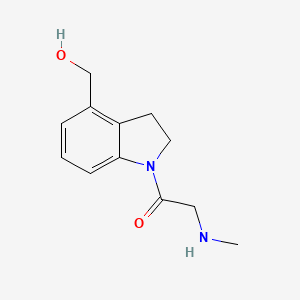

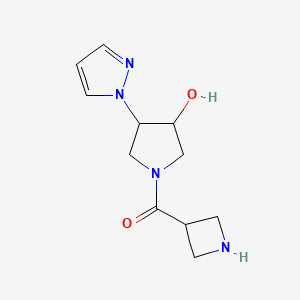

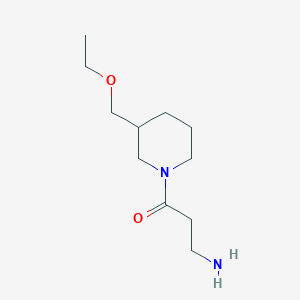

![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)